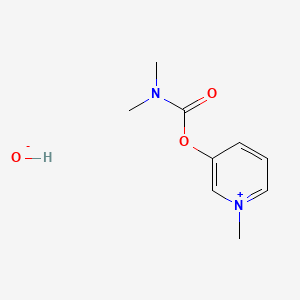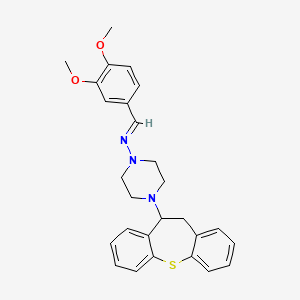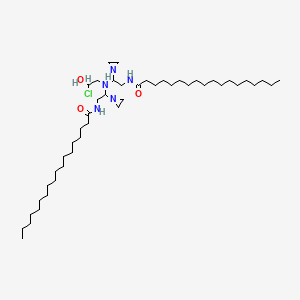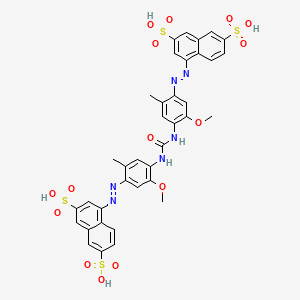
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridinium, a class of compounds widely studied for their diverse applications in chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride typically involves the reaction of 4-methoxypyridine with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and purification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-methoxypyridine and dimethylamine, while oxidation can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, with ongoing research aimed at elucidating these mechanisms in greater detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neostigmine methylsulfate: A compound with a similar structure, used as an anticholinesterase agent.
1-(((Diethylamino)carbonyl)oxy)-4-methoxypyridinium chloride: An analogue with different alkyl groups, affecting its reactivity and applications.
Uniqueness
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Eigenschaften
CAS-Nummer |
122183-32-8 |
|---|---|
Molekularformel |
C9H13ClN2O3 |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
(4-methoxypyridin-1-ium-1-yl) N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C9H13N2O3.ClH/c1-10(2)9(12)14-11-6-4-8(13-3)5-7-11;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XNEUDMKYLXRUJS-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)O[N+]1=CC=C(C=C1)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















